

Fmoc-N-Me-Asn(Trt)-OH CAS number 941296-80-6

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Compound of Interest

Compound Name: Fmoc-N-Me-Asn(Trt)-OH

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An In-Depth Technical Guide to **Fmoc-N-Me-Asn(Trt)-OH** (CAS 941296-80-6) for Advanced Peptide Synthesis

Abstract

This guide provides a comprehensive technical overview of N- α -Fmoc-N- α -methyl-N- β -trityl-L-asparagine, hereafter referred to as **Fmoc-N-Me-Asn(Trt)-OH**. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer field-proven insights into the strategic application of this specialized amino acid derivative. We will explore the profound impact of N-methylation on peptide pharmacology, dissect the unique synthetic challenges posed by this modification, and present robust, validated protocols for its successful incorporation into complex peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The core focus is on explaining the causality behind experimental choices, from coupling reagent selection to final deprotection strategies, ensuring a self-validating system for achieving high-purity N-methylated peptides.

The Strategic Imperative for N-Methylation in Peptide Therapeutics

The modification of peptide backbones is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent pharmacokinetic liabilities of natural peptides, such as poor metabolic stability and low cell permeability. N-methylation, the substitution of an amide proton

with a methyl group, is one of the simplest yet most powerful modifications to achieve these goals.^{[1][2]}

Key Advantages of N-Methylation:

- **Enhanced Proteolytic Resistance:** The N-methyl group acts as a steric shield, sterically hindering the approach of proteolytic enzymes that would otherwise cleave the peptide bond. This dramatically increases the peptide's in-vivo half-life.^{[3][4]}
- **Improved Membrane Permeability:** By replacing a hydrogen bond donor (the amide N-H), N-methylation reduces the peptide's overall hydrogen bonding capacity. This increases lipophilicity, which can significantly enhance passive diffusion across biological membranes.^{[1][3]}
- **Conformational Constraint:** The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, locking it into specific secondary structures (e.g., turns or helices).^{[3][4]} This can lead to higher receptor affinity and selectivity.

Despite these benefits, the incorporation of N-methylated amino acids presents a significant synthetic hurdle. The secondary amine of an N-methylated residue is a weaker nucleophile and is more sterically hindered than a primary amine, making peptide bond formation exceptionally challenging.^{[3][5]} This necessitates specialized reagents and protocols to avoid common failures like low yields and deletion sequences.^{[3][6]} **Fmoc-N-Me-Asn(Trt)-OH** is the purpose-built solution for introducing a methylated asparagine residue while safeguarding its reactive side chain.

Physicochemical Profile and Quality Control

Ensuring the quality of this critical building block is the first step toward a successful synthesis. The following table summarizes its key properties.

Property	Value	Reference
CAS Number	941296-80-6	[7][8]
Chemical Formula	C ₃₉ H ₃₄ N ₂ O ₅	[7][8]
Molecular Weight	610.70 g/mol	[7][8]
Appearance	White to off-white powder or crystals	[8]
Melting Point	231-235 °C	[8][9]
Purity (HPLC)	Typically ≥97%	[8]
Optical Rotation	[α] _D ²² -26.0° (c=0.5% in CH ₂ Cl ₂)	[8]
Storage	2-8°C, keep container tightly closed	[8]

Senior Scientist's Note on Quality Control: Before use, it is imperative to verify the Certificate of Analysis (CoA). Pay close attention to HPLC purity; the presence of related impurities can complicate purification. The presence of free amino acid or residual acetic acid from the manufacturing process can cause chain termination and must be below 0.02%.^[10] Structural confirmation via ¹H-NMR and mass spectrometry is also recommended for new batches to ensure identity and rule out degradation.^{[11][12]}

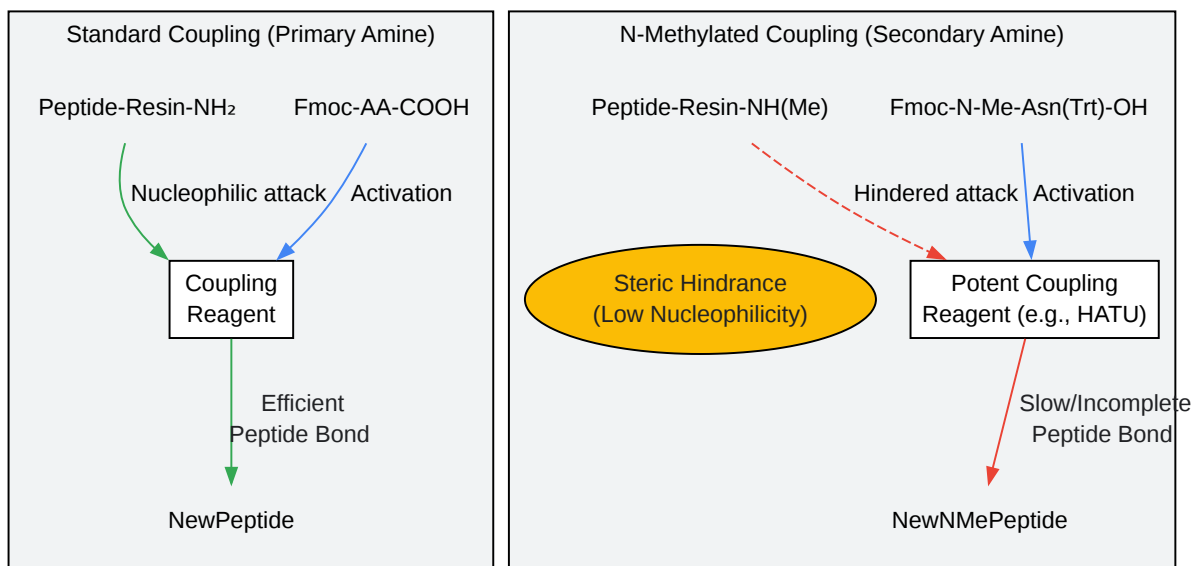
Mastering the Synthesis: A Self-Validating SPPS Workflow

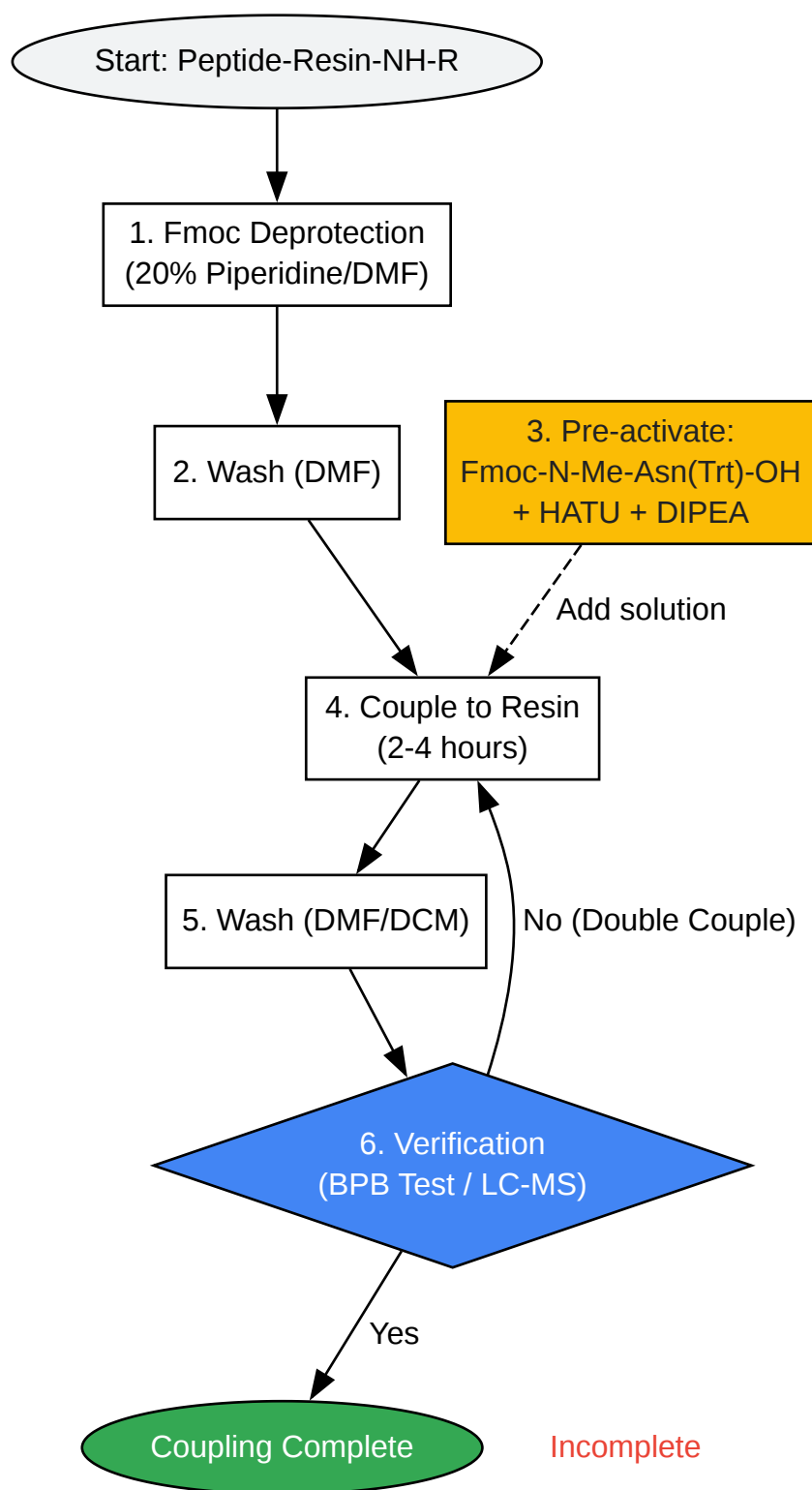
The successful incorporation of **Fmoc-N-Me-Asn(Trt)-OH** hinges on overcoming two primary challenges: the sterically hindered coupling to the N-methyl amine and the complete removal of the bulky Trityl side-chain protecting group.

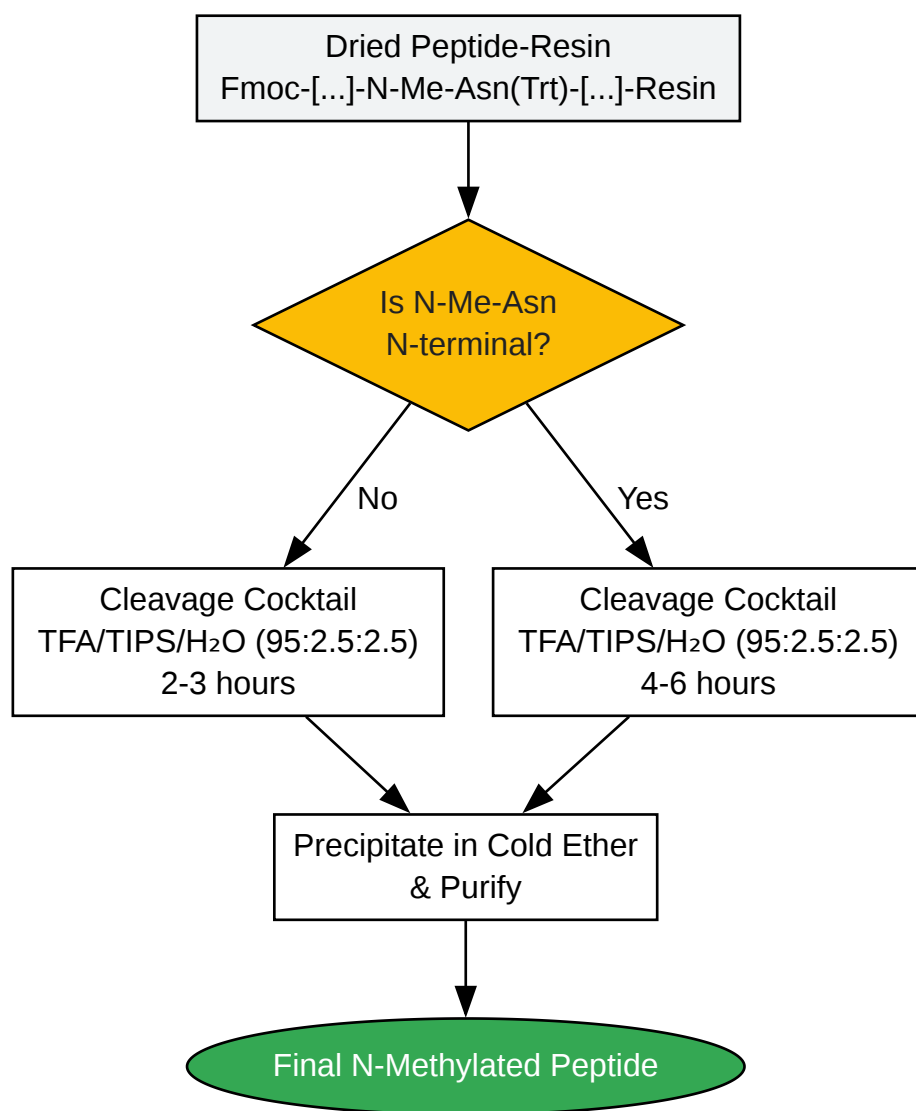
The Causality of Difficult Couplings

The core problem is twofold: the N-methyl group adds steric bulk, and its electron-donating nature reduces the nucleophilicity of the secondary amine. This combination makes the

approach of an activated carboxyl group significantly more difficult compared to a standard primary amine.







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